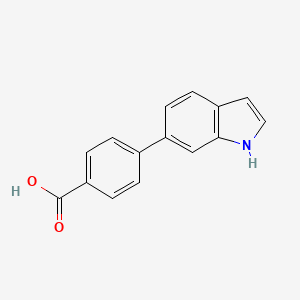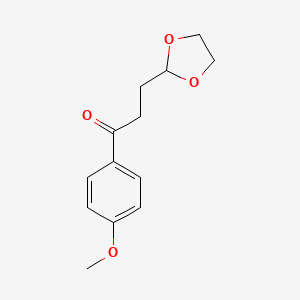
Benzenepropanal, 3-chloro-4-(trifluoromethyl)- (or 3-(3-Chloro-4-trifluoromethylphenyl)propionaldehyde )
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanal, 3-chloro-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method starts with the nitration of 1-chlorine-2-trifluoromethylbenzene, followed by hydrogenation reduction and salification to obtain 4-chlorine-3-trifluoromethyl aniline hydrochloride . This intermediate can then be further reacted to introduce the propionaldehyde group.
Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. The nitration reaction is typically carried out under controlled temperatures, and the reduction step is performed at room temperature to avoid the need for specialized equipment .
化学反应分析
Types of Reactions: Benzenepropanal, 3-chloro-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine and trifluoromethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 3-(3-Chloro-4-trifluoromethylphenyl)propionic acid.
Reduction: 3-(3-Chloro-4-trifluoromethylphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Benzenepropanal, 3-chloro-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactive functional groups
作用机制
The mechanism of action of Benzenepropanal, 3-chloro-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
- Benzenepropanal, 4-chloro-3-(trifluoromethyl)-
- Benzenepropanal, 3-chloro-4-(difluoromethyl)-
- Benzenepropanal, 3-chloro-4-(methyl)-
Comparison: Benzenepropanal, 3-chloro-4-(trifluoromethyl)- is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects and ability to enhance metabolic stability and bioavailability in pharmaceutical compounds . This makes it more versatile and potentially more effective in various applications compared to its analogs.
属性
分子式 |
C10H8ClF3O |
|---|---|
分子量 |
236.62 g/mol |
IUPAC 名称 |
3-[3-chloro-4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H8ClF3O/c11-9-6-7(2-1-5-15)3-4-8(9)10(12,13)14/h3-6H,1-2H2 |
InChI 键 |
YUBIEDKPCPMEFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCC=O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methoxy-4-[6-(4-methoxyphenyl)hexyl]benzene](/img/structure/B8797765.png)





![3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl(amino)]][4-[trimethylsilyl]-oxy]phenyl]methyl]-1-oxo-5-[(trimethylsily)-oxy]pentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B8797789.png)





